molecular formula C17H12N2O2 B10840363 1-Imidazol-1-ylmethylxanthen-9-one

1-Imidazol-1-ylmethylxanthen-9-one

Cat. No.: B10840363
M. Wt: 276.29 g/mol
InChI Key: FJYGKMHQKKRCON-UHFFFAOYSA-N
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Description

1-Imidazol-1-ylmethylxanthen-9-one is a compound that features a unique structure combining the imidazole and xanthene moieties Imidazole is a five-membered ring containing two nitrogen atoms, while xanthene is a tricyclic compound with a central oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Imidazol-1-ylmethylxanthen-9-one typically involves the condensation of imidazole derivatives with xanthene precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Imidazol-1-ylmethylxanthen-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole and xanthene derivatives, which can have different chemical and biological properties.

Mechanism of Action

1-Imidazol-1-ylmethylxanthen-9-one can be compared with other similar compounds, such as:

Uniqueness: The combination of the imidazole and xanthene moieties in this compound gives it unique chemical properties, making it a versatile compound for various applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

1-(imidazol-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C17H12N2O2/c20-17-13-5-1-2-6-14(13)21-15-7-3-4-12(16(15)17)10-19-9-8-18-11-19/h1-9,11H,10H2

InChI Key

FJYGKMHQKKRCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CN4C=CN=C4

Origin of Product

United States

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